2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The presence of a fluorine atom at the 7th position of the benzothiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 7-fluoro-2-aminobenzothiazole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, piperidine as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of fluorescent dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-7-fluorobenzothiazole
- 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)
- 3-(1,3-Benzothiazol-2-yl)-2-phenylimidazo[1,2-a]pyridine
Uniqueness
2-(7-Fluoro-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the specific positioning of the fluorine atom, which significantly enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Eigenschaften
Molekularformel |
C10H11FN2S |
---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(7-fluoro-1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C10H11FN2S/c1-10(2,12)9-13-7-5-3-4-6(11)8(7)14-9/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
HIDJHIKTPZHUFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC2=C(S1)C(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.